molecular formula C26H31NS2Sn B14539417 N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine CAS No. 62116-86-3

N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine

Cat. No.: B14539417
CAS No.: 62116-86-3
M. Wt: 540.4 g/mol
InChI Key: NUWURDWZCUGGHG-UHFFFAOYSA-M
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Description

N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine is a complex organic compound that features a unique combination of ethyl, stannyl, and sulfanyl groups

Properties

CAS No.

62116-86-3

Molecular Formula

C26H31NS2Sn

Molecular Weight

540.4 g/mol

IUPAC Name

tris(2-methylphenyl)stannyl N,N-diethylcarbamodithioate

InChI

InChI=1S/3C7H7.C5H11NS2.Sn/c3*1-7-5-3-2-4-6-7;1-3-6(4-2)5(7)8;/h3*2-5H,1H3;3-4H2,1-2H3,(H,7,8);/q;;;;+1/p-1

InChI Key

NUWURDWZCUGGHG-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=S)S[Sn](C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine typically involves multiple steps, starting with the preparation of the tris(2-methylphenyl)stannyl group. This can be achieved through the reaction of 2-methylphenylmagnesium bromide with tin(IV) chloride. The resulting tris(2-methylphenyl)stannane is then reacted with carbon disulfide to form the stannyl sulfanyl intermediate. Finally, this intermediate is reacted with N-ethyl ethanamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The stannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic reagents.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to simpler amines.

    Substitution: Compounds with substituted functional groups replacing the stannyl group.

Scientific Research Applications

N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The stannyl and sulfanyl groups play a crucial role in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could interact with multiple targets simultaneously.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylamine: A simpler amine with similar ethyl groups but lacking the stannyl and sulfanyl functionalities.

    Tris(2-methylphenyl)stannane: Contains the stannyl group but lacks the ethyl and sulfanyl components.

    Carbonothioyl Compounds: Compounds with similar carbonothioyl groups but different substituents.

Uniqueness

N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine is unique due to its combination of ethyl, stannyl, and sulfanyl groups, which confer distinct chemical and biological properties

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